

# GSK-1292263 hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: GSK-1292263 hydrochloride

Cat. No.: B3026620

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## In-Depth Technical Guide: GSK-1292263 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK-1292263 hydrochloride**, a selective GPR119 agonist. It includes key chemical properties, a detailed examination of its mechanism of action through signaling pathways, summaries of quantitative data from preclinical and clinical studies, and detailed experimental protocols.

## Core Compound Information

**GSK-1292263 hydrochloride** is the salt form of GSK-1292263, a potent agonist for the G protein-coupled receptor 119 (GPR119). It was investigated for its potential as a therapeutic agent for type 2 diabetes.

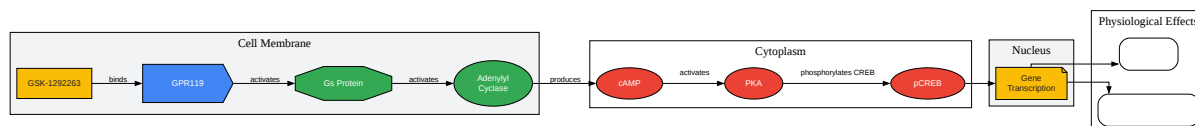
Property	Value	Reference
Compound Name	GSK-1292263 hydrochloride	
CAS Number	1032824-54-6	[1]
Molecular Formula	C <sub>23</sub> H <sub>29</sub> ClN <sub>4</sub> O <sub>4</sub> S	[1]
Molecular Weight	493.02 g/mol	[1]
Synonyms	GSK-1292263 HCl, GSK1292263	
Form	GSK-1292263 (Free Base)	
CAS Number (Free Base)	1032823-75-8	[1][2]
Molecular Wt (Free Base)	456.56 g/mol	[2]

## Mechanism of Action and Signaling Pathways

GSK-1292263 acts as an agonist at the GPR119 receptor, which is primarily expressed on pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a signaling cascade that plays a crucial role in glucose homeostasis.

### GPR119 Signaling Pathway

Activation of GPR119 by an agonist like GSK-1292263 leads to the coupling of the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the glucose-dependent secretion of insulin from pancreatic  $\beta$ -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.

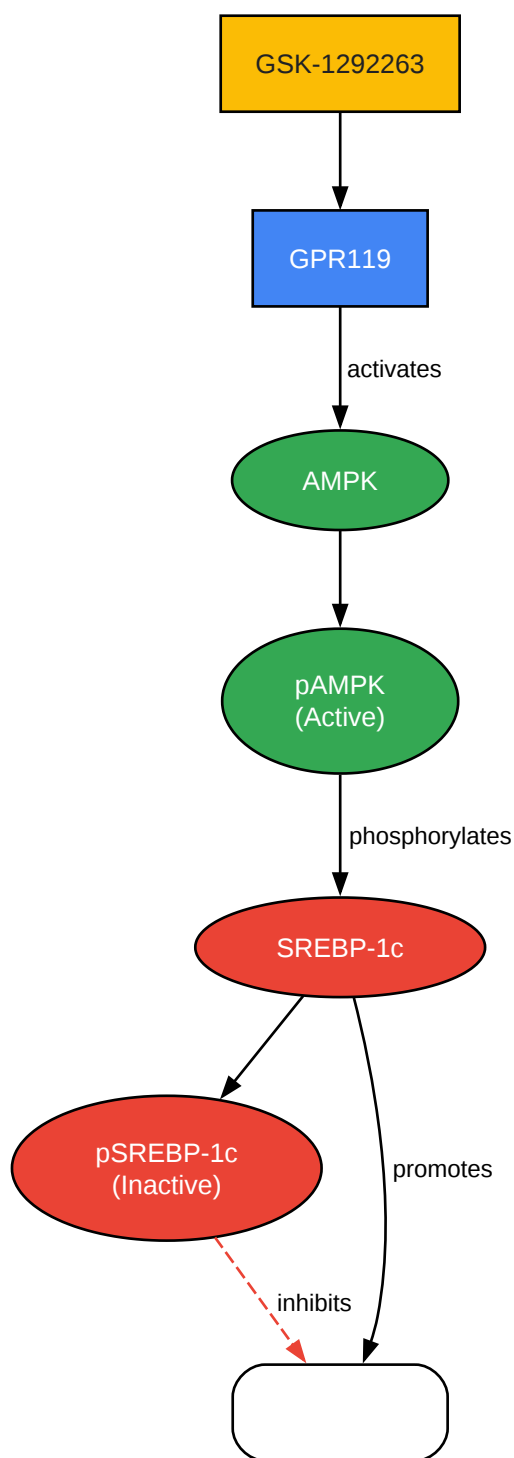


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**Caption:** GPR119 signaling cascade initiated by GSK-1292263.

## Potential Role in Lipid Metabolism

Some studies suggest that GPR119 agonists may influence lipid metabolism. This is potentially mediated through the activation of AMP-activated protein kinase (AMPK), which can lead to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis. Its inhibition would therefore be expected to reduce lipid synthesis.



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**Caption:** Proposed pathway for GPR119-mediated regulation of lipid metabolism.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of GSK-1292263.

**Table 1: In Vitro Activity**

Parameter	Species	Value	Reference
pEC <sub>50</sub>	Human GPR119	6.9	<a href="#">[3]</a>
pEC <sub>50</sub>	Rat GPR119	6.7	<a href="#">[3]</a>
CYP Inhibition (IC <sub>50</sub> )	CYP1A2, 2C9, 2C19, 2D6, 3A4	>30 µM	<a href="#">[4]</a>
Transporter Inhibition	P-gp, OATP1B3, OCT2	Weak to no inhibition	<a href="#">[4]</a>
Transporter Inhibition	BCRP, OATP1B1	Inhibition observed	<a href="#">[4]</a>

**Table 2: In Vivo Preclinical Data (Rat Models)**

Study Type	Animal Model	Dosing	Key Findings	Reference
Gut Hormone Release	Sprague-Dawley Rats	Single dose (3-30 mg/kg)	Increased circulating GLP-1, GIP, PYY, and glucagon.	[2]
Intravenous Glucose Tolerance Test	Sprague-Dawley Rats	Not specified	30-60% increase in peak insulin response and insulin AUC(0-15 min).	[2]
Chronic Dosing	Zucker Diabetic Fatty Rats	6-week study	Significant increase in pancreatic insulin immunoreactivity.	[2]
Hyperinsulinemic -Euglycemic Clamp	Sprague-Dawley Rats	10 or 30 mg/kg	Stimulated glucagon secretion without increasing blood glucose.	[2]

**Table 3: Human Clinical Trial Data**

Study Population	Dosing	Key Findings	Reference
Type 2 Diabetes	Single (25-800 mg) & Multiple (100-600 mg/day for 14 days)	~5-fold increase in plasma total PYY. No significant effect on glucose, insulin, C-peptide, or glucagon.	[1]
Healthy Volunteers	Single (10-400 mg) & Multiple (250 mg/day for 2-5 days)	Well-tolerated. Most common adverse events were mild headache, dizziness, and flushing.	[2]

## Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These are representative protocols and may require optimization for specific experimental questions.

### Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of GSK-1292263 on glucose tolerance in a rat model.

#### 1. Animal Preparation:

- Use male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.
- House animals individually with ad libitum access to standard chow and water, under a 12-hour light/dark cycle.
- Acclimatize animals to handling for at least 3 days prior to the experiment.
- Fast animals overnight (approximately 16 hours) before the OGTT, with free access to water.

#### 2. Dosing Solution Preparation:

- Prepare the vehicle (e.g., 0.5% methylcellulose in water).
- Prepare **GSK-1292263 hydrochloride** solution in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg in the appropriate volume of vehicle for oral gavage, typically 5-10 ml/kg).

#### 3. Experimental Procedure:

- At time  $t = -30$  minutes, administer the GSK-1292263 solution or vehicle via oral gavage.
- At time  $t = 0$  minutes, take a baseline blood sample ( $T_0$ ) from the tail vein.
- Immediately after the baseline blood sample, administer a 2 g/kg glucose solution (e.g., 40% w/v in water) via oral gavage.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Measure blood glucose concentrations immediately using a calibrated glucometer.
- Plasma samples can be collected in EDTA-coated tubes for later analysis of insulin and incretin hormones (e.g., by ELISA).

#### 4. Data Analysis:

- Plot mean blood glucose concentrations versus time for each treatment group.
- Calculate the Area Under the Curve (AUC) for the glucose excursion from  $T_0$  to  $T_{120}$  for each animal.
- Compare the AUC values between the GSK-1292263-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

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**Caption:** Workflow for an Oral Glucose Tolerance Test (OGTT).

## Hyperinsulinemic-Euglycemic Clamp in Rats

This protocol assesses insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

### 1. Surgical Preparation:

- Five to seven days before the clamp study, perform survival surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
- Allow animals to recover fully, ensuring they regain their pre-surgery body weight.

### 2. Animal and Infusate Preparation:

- Fast the catheterized rats overnight (approximately 16 hours).
- On the day of the clamp, prepare the following infusates under sterile conditions:
- Human insulin solution.
- 20% dextrose solution.
- (Optional)  $[3\text{-}^3\text{H}]$ -glucose for assessing glucose turnover.

### 3. Experimental Procedure:

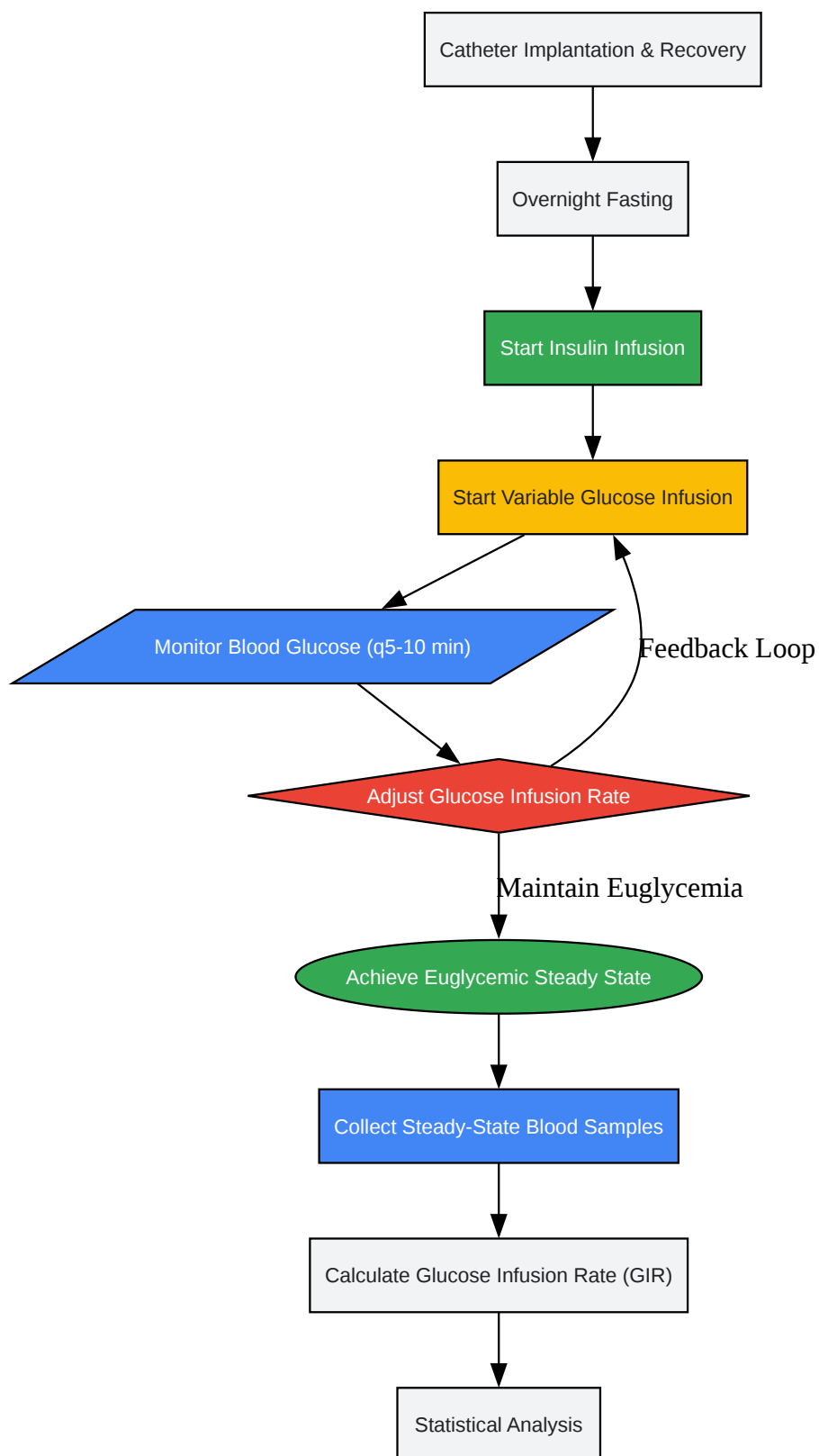
- Connect the conscious, unrestrained rat to a swivel system to allow for free movement.
- (Optional) If assessing glucose turnover, start a primed-continuous infusion of  $[3\text{-}^3\text{H}]$ -glucose for a 2-hour basal period.
- At  $t = 0$  minutes, begin a continuous infusion of human insulin (e.g., at a rate of 4 mU/kg/min).
- Simultaneously, begin a variable infusion of 20% dextrose.



- Monitor blood glucose every 5-10 minutes from the arterial catheter.
- Adjust the glucose infusion rate to maintain a stable euglycemic state (e.g., ~120 mg/dL).
- The clamp is typically maintained for 120 minutes once euglycemia is established.
- Collect arterial blood samples at steady-state for the determination of plasma insulin, glucose, and (if applicable) tracer concentrations.

#### 4. Data Analysis:

- The primary outcome is the Glucose Infusion Rate (GIR) during the last 30-60 minutes of the clamp, which represents a measure of whole-body insulin sensitivity.
- Calculate hepatic glucose production and tissue-specific glucose uptake if tracers were used.
- Compare the GIR between animals treated with GSK-1292263 (administered prior to the clamp) and vehicle-treated controls.



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**Caption:** Workflow for a Hyperinsulinemic-Euglycemic Clamp study.

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